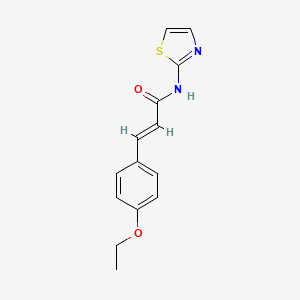![molecular formula C15H11ClN2O B5648156 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one](/img/structure/B5648156.png)
2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one, also known as C16H12ClN3O, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in scientific research.
Applications De Recherche Scientifique
2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities. In scientific research, 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one has been used to study the mechanism of action of various diseases, including cancer and inflammation. Additionally, 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one has been used as a starting material for the synthesis of various derivatives with improved pharmacological properties.
Mécanisme D'action
The mechanism of action of 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one is not fully understood. However, it has been shown to inhibit various enzymes and signaling pathways involved in cancer and inflammation. 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one inhibits the proliferation of cancer cells and induces apoptosis. Additionally, 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one exhibits anti-tumor activity in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential therapeutic applications. Additionally, 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one has been used as a starting material for the synthesis of various derivatives with improved pharmacological properties. However, there are also limitations to using 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one in lab experiments. The compound is relatively insoluble in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for the study of 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one. One direction is to further investigate the mechanism of action of 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one and its derivatives. Additionally, studies could focus on the synthesis of new derivatives with improved pharmacological properties. Another direction is to investigate the potential of 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one as a therapeutic agent for other diseases, such as infectious diseases and neurodegenerative diseases. Finally, studies could focus on optimizing the formulation of 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one for in vivo administration.
Conclusion
In conclusion, 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications. It has been synthesized using various methods and has been extensively studied for its anti-cancer, anti-inflammatory, and anti-microbial activities. The mechanism of action of 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one is not fully understood, but it has been shown to inhibit various enzymes and signaling pathways involved in cancer and inflammation. While there are advantages and limitations to using 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one in lab experiments, there are several future directions for the study of this compound, including investigating its mechanism of action and potential therapeutic applications for other diseases.
Méthodes De Synthèse
2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one can be synthesized using various methods, including the condensation reaction between 4-chloroaniline and isatin in the presence of glacial acetic acid. Another method involves the reaction between 4-chloroaniline and isatin in the presence of zinc chloride. The yield of 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one using these methods can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)iminomethyl]-1H-indol-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-10-5-7-11(8-6-10)17-9-14-15(19)12-3-1-2-4-13(12)18-14/h1-9,18-19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIVZYJEVSQQKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C=NC3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-{[(4-Chlorophenyl)amino]methylidene}-2,3-dihydro-1H-indol-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-benzyl-8-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5648078.png)
![(1S,4R)-2-[2-(phenylsulfonyl)ethyl]-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B5648082.png)
![N-ethyl-8-methyl-N-phenyl[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B5648091.png)
![N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5648093.png)
![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B5648105.png)
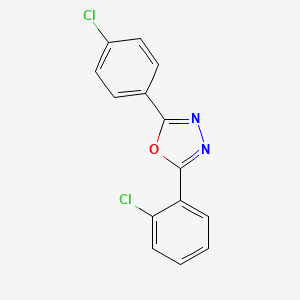
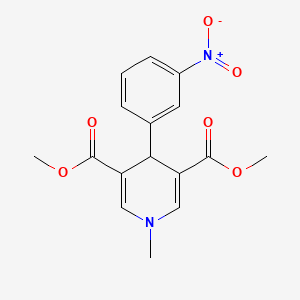
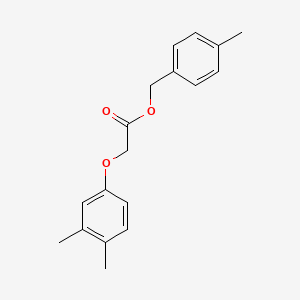
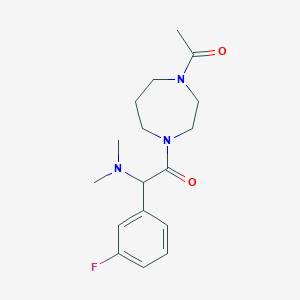
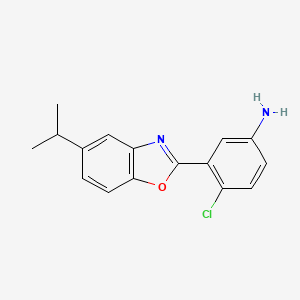
![4-(2-{4-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-1H-pyrazol-1-yl}ethyl)morpholine](/img/structure/B5648148.png)

![4-{4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]benzyl}thiomorpholine 1,1-dioxide](/img/structure/B5648161.png)
